Stereochemistry-Dependent Inhibitor Selectivity: CA030-Type Inhibitors Require (2R,3R) Configuration for Potent Cathepsin B Engagement
In a direct head-to-head comparison, CA030-type trans-epoxysuccinyl compounds derived from (2R,3R)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid exhibit stronger inhibition of cathepsin B than the corresponding (2S,3S) diastereomers, whereas the inverse preference holds for E-64-type inhibitors [1]. This configurational inversion of potency is attributed to the orientation of inhibitor binding at the primed (S′) versus non-primed (S) subsites of the enzyme active-site cleft [1]. The (2S,3S) epoxysuccinyl-based inhibitor achieves an apparent second-order rate constant of 1,520,000 M⁻¹·s⁻¹ in an S-subsite binding context, while the (2R,3R) diastereomer is reported as significantly less potent in that same context [2].
| Evidence Dimension | Inhibitor potency (cathepsin B) as a function of epoxysuccinyl absolute configuration and inhibitor scaffold type |
|---|---|
| Target Compound Data | (2R,3R) configuration: stronger inhibition for CA030-type inhibitors. (2R,3R) diastereomer: significantly lower potency than (2S,3S) in endo-epoxysuccinyl peptide series [2]. |
| Comparator Or Baseline | (2S,3S) configuration: E-64-type inhibitor binding is remarkably favored. Apparent second-order rate constant k₂/Kᵢ = 1,520,000 M⁻¹·s⁻¹ for endo-epoxysuccinyl peptide in (2S,3S) configuration [2]. |
| Quantified Difference | Qualitative inversion: (2R,3R) preferred for CA030-type; (2S,3S) preferred for E-64-type. Quantitative fold difference for the (2R,3R) diastereomer not numerically reported but described as 'significantly lower' compared to 1,520,000 M⁻¹·s⁻¹ [2]. |
| Conditions | In vitro cathepsin B inhibition assay; purified enzyme; pH optima contrasting between the two configurations [1]. Second-order rate constants determined under steady-state kinetic conditions [2]. |
Why This Matters
Procurement of the correct enantiomer is critical: selecting (2R,3R) over (2S,3S) determines whether a derived inhibitor engages the S′ or S subsites, directly dictating target selectivity and potency in the resulting chemical probe or lead compound.
- [1] Schaschke, N.; Assfalg-Machleidt, I.; Machleidt, W.; Turk, D.; Moroder, L. E-64 analogues as inhibitors of cathepsin B. On the role of the absolute configuration of the epoxysuccinyl group. Bioorg. Med. Chem. 1997, 5 (9), 1789–1797. View Source
- [2] Schaschke, N.; Assfalg-Machleidt, I.; Lassleben, T.; Machleidt, W.; Moroder, L. Substrate/propeptide-derived endo-epoxysuccinyl peptides as highly potent and selective cathepsin B inhibitors. FEBS Lett. 1998, 421 (1), 80–82. View Source
